molecular formula C18H24ClN3O4S B2861779 methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329923-81-0

methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2861779
CAS No.: 1329923-81-0
M. Wt: 413.92
InChI Key: VNRAIOZHJJKNCT-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with multiple methyl groups, a 5-methyl-1,2-oxazole-3-amido moiety, and a methyl ester hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S.ClH/c1-9-7-11(20-25-9)14(22)19-15-12(16(23)24-6)10-8-17(2,3)21-18(4,5)13(10)26-15;/h7,21H,8H2,1-6H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRAIOZHJJKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-c]pyridine structure, followed by the introduction of the isoxazole and carboxamide groups. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

  • Molecular Formula : C₁₅H₂₂N₂O₄S (vs. C₂₀H₂₆ClN₃O₄S for the target compound) .
  • Functional Groups : Boc-protected amine and ethyl ester (vs. methyl ester hydrochloride and oxazole amide).
  • The hydrochloride salt in the target compound increases polarity and aqueous solubility compared to the neutral ethyl ester analog.

Heterocyclic Analog: Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₂₇H₂₄N₄O₃ (MW: 452.5 g/mol) .
  • Functional Groups : Hydroxyphenyl, triazolo-pyrimidine core, and ethyl ester.
  • Key Differences: The triazolo-pyrimidine core (vs. The hydroxyl group in this analog enables stronger hydrogen bonding compared to the methyl-dominated substituents in the target compound.

Physicochemical Properties Comparison

Property Target Compound (Hypothetical) Ethyl Thienopyridine Analog Triazolo-Pyrimidine Analog
Molecular Weight (g/mol) ~464.96 326.41 452.50
Melting Point Not reported Not reported 206°C
Solubility High (hydrochloride salt) Low (neutral ester) Moderate (polar substituents)
Key Functional Groups Oxazole amide, methyl ester Boc-amine, ethyl ester Hydroxyphenyl, triazolo-pyrimidine

Research Implications and Limitations

  • Crystallography and Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography for similar compounds) could elucidate the target compound’s hydrogen-bonding patterns and crystal packing .
  • Synthesis Challenges : The methyl and oxazole substituents may complicate synthetic routes compared to simpler analogs like the ethyl ester derivative .

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